Ditopic Chelation Architecture vs. Mono-Oxime Isoxazole Carbaldehydes
This compound provides two oxime donor groups at the 3- and 5-positions of the isoxazole ring, creating a well-defined, convergent ditopic chelation pocket. In contrast, mono-oxime analogs, such as 3-isoxazolecarbaldehyde oxime, offer only a single oxime coordination site, fundamentally limiting their ability to form stable chelate complexes or binuclear metal assemblies [1]. The two oxime groups in this compound, each existing in the E-configuration, provide a total of four potential donor atoms (two imine N and two hydroxyl O atoms) capable of simultaneous coordination to one or two metal centers.
| Evidence Dimension | Number of oxime donor groups |
|---|---|
| Target Compound Data | 2 oxime groups (4 donor atoms: 2 imine N, 2 hydroxyl O) |
| Comparator Or Baseline | 3-isoxazolecarbaldehyde oxime: 1 oxime group (2 donor atoms) |
| Quantified Difference | 2-fold increase in donor group count; enables chelate vs. monodentate coordination modes |
| Conditions | Structural analysis by analogy to crystallographically characterized Pd(II) complexes of 5-aryl-isoxazole-3-carbaldehyde oximes (Potkin et al., 2014) [1] |
Why This Matters
A ditopic chelator can form more stable metal complexes and enable applications in catalysis, sensing, and metal-organic framework construction that are inaccessible to mono-oxime analogs.
- [1] Potkin, V. I., Bumagin, N. A., Zelenkovskii, V. M., Petkevich, S. K., Livantsov, M. V., & Golantsov, N. E. (2014). 5-(Naphth-1-yl)- and 5-[(1,1′-Biphenyl)-4-yl]isoxazole-3-carbaldehyde Oximes: Synthesis, Complexes with Palladium, and Application in Catalysis. Russian Journal of General Chemistry, 84(9), 1782–1792. View Source
